Milbemycin alpha7 is a macrocyclic lactone compound derived from the fermentation of specific strains of the bacterium Streptomyces. It is primarily recognized for its antiparasitic properties, particularly in veterinary medicine, where it is used to treat various parasitic infections in animals, including heartworm disease and ear mites. The compound exhibits a potent efficacy against a range of nematodes and arthropods, making it a valuable agent in both therapeutic and preventive applications.
Milbemycin alpha7 is sourced from the fermentation of Streptomyces bingchenggensis, a soil-dwelling bacterium known for producing several biologically active compounds. The classification of milbemycin alpha7 falls under the category of macrocyclic lactones, which are characterized by their large cyclic structures and are closely related to other compounds like avermectins. These compounds are classified as antiparasitic agents, specifically targeting invertebrate nervous systems.
The synthesis of milbemycin alpha7 primarily occurs through biosynthetic pathways involving Streptomyces species. The key steps in its biosynthesis include:
Industrial production often employs techniques like random mutagenesis and metabolic engineering to enhance yield and optimize fermentation conditions.
Milbemycin alpha7 features a complex molecular structure characterized by a 16-membered lactone ring. Its molecular formula is , with a molecular weight of approximately 453.58 g/mol. The structural representation includes multiple chiral centers, which contribute to its biological activity.
C1=CC=C(C=C1)[C@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@@H](OC)C2)[C@@H](C)C[C@]3([C@H](C(=O)O4)C=C(C)[C@@H](O)[C@H]3OC)O
FXWHFKOXMBTCMP-WMEDONTMSA-N
Milbemycin alpha7 undergoes various chemical reactions that are critical for its functionality:
These reactions typically involve specific enzymes under optimized pH and temperature conditions to ensure maximum efficiency.
The mechanism of action for milbemycin alpha7 involves its binding to glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates. This binding leads to:
Milbemycin alpha7 also interacts with gamma-aminobutyric acid receptors, further contributing to its neurotoxic effects on susceptible organisms.
These properties influence its formulation for veterinary applications, ensuring effective delivery while maintaining stability.
Milbemycin alpha7 has significant applications in veterinary medicine:
Additionally, ongoing research explores its potential uses in other areas such as agriculture for pest control due to its selective toxicity towards invertebrates while being safe for mammals.
Milbemycin alpha7 (CID 6443028) is a macrocyclic lactone belonging to the milbemycin family, characterized by the molecular formula C₃₉H₅₈O₁₀ and a molecular weight of 686.90 g/mol. Its structure comprises a 16-membered macrocyclic ring fused with benzofuran and spiroketal systems, typical of milbemycins [5] [9]. Unlike avermectins, milbemycins lack glycosidic substitutions at the C-13 position, rendering them aglycones [5].
The stereochemistry of milbemycin alpha7 is defined by multiple chiral centers and unsaturated bonds. Key features include:
CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)C/C=C(/CC(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)\C)CC)C
[2]. Descriptor | Value |
---|---|
Molecular Formula | C₃₉H₅₈O₁₀ |
InChIKey | PBHMHYCTLBOOTP-REDVCPGTSA-N |
SMILES | CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)C/C=C(/CC(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)\C)CC)C |
Stereocenters | 15 chiral centers |
Milbemycin alpha7 is a lipophilic solid, soluble in organic solvents (e.g., acetonitrile, methanol) but insoluble in water. Its stability is influenced by:
Collision Cross Section (CCS) predictions via mass spectrometry reveal adduct-specific behavior:
These CCS values indicate a compact conformation, consistent with its macrocyclic rigidity. The compound’s chromatographic retention time (HPLC) is ∼13–14 min under reverse-phase conditions using C18 columns [4].
Milbemycin alpha7 differs structurally and functionally from other milbemycins:
Table 2: Structural and Functional Comparison of Key Milbemycins
Compound | Molecular Formula | Key Structural Features | Bioactivity Notes |
---|---|---|---|
Milbemycin Alpha7 | C₃₉H₅₈O₁₀ | C-25 ethyl side chain, C-5/C-21 hydroxyls | Moderate microfilaricidal activity [10] |
Milbemycin A3 | C₃₁H₄₄O₇ | Shorter C-25 chain (methyl), no C-5 oxime | Lower anthelmintic potency [7] [10] |
Milbemycin A4 | C₃₂H₄₆O₇ | C-25 ethyl, C-5 hydroxyl | Component of milbemycin oxime [4] [5] |
Milbemycin β2 | C₃₃H₅₀O₇ | Additional methylene unit | Limited activity data [8] |
Milbemycin Oxime | Mixture (A3/A4 oximes) | C-5 oxime modification | Broad-spectrum veterinary use [4] [5] |
Functional Groups: Alpha7’s C-5 hydroxyl contrasts with milbemycin oxime’s C-5 oxime group (–NOH), which enhances stability and broadens antiparasitic coverage [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7